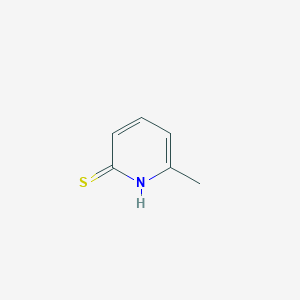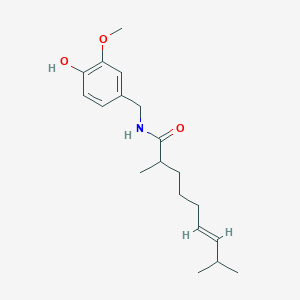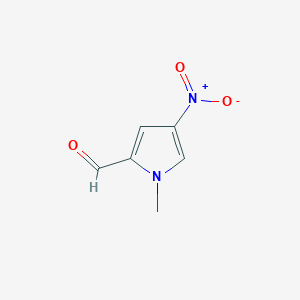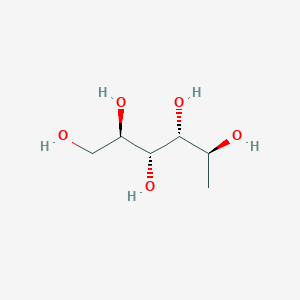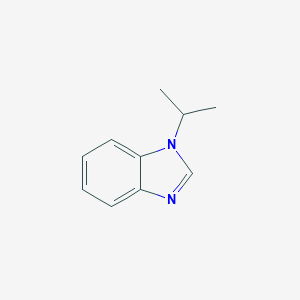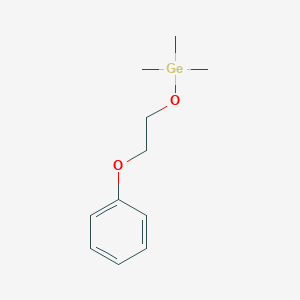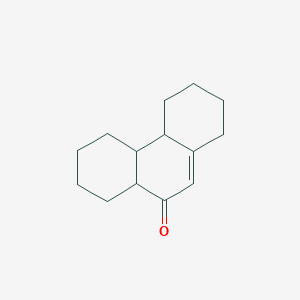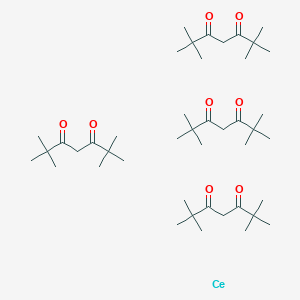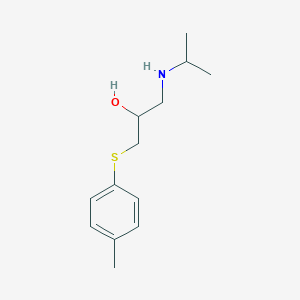
2-Propanol, 1-(isopropylamino)-3-(p-tolylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(isopropylamino)-3-(p-tolylthio)-, commonly known as IPTG, is a synthetic molecule that is widely used in molecular biology research. IPTG is a chemical analog of lactose, which is used to induce the lac operon in Escherichia coli (E. coli). IPTG is a non-metabolizable compound that binds to the repressor protein of the lac operon, thereby inducing the expression of the lacZ gene.
Mechanism Of Action
IPTG binds to the repressor protein of the lac operon, which is a DNA sequence that regulates the expression of the lacZ gene. The repressor protein binds to the operator sequence of the lac operon and prevents RNA polymerase from transcribing the lacZ gene. When IPTG is added to the culture medium, it binds to the repressor protein and induces a conformational change that prevents it from binding to the operator sequence. This allows RNA polymerase to transcribe the lacZ gene, leading to the production of β-galactosidase.
Biochemical And Physiological Effects
IPTG is a non-toxic compound that does not affect the growth or viability of E. coli. It is metabolized by the bacteria and excreted as waste. IPTG is not metabolized by mammalian cells and is therefore not toxic to them.
Advantages And Limitations For Lab Experiments
IPTG is a widely used inducer of gene expression in E. coli. It is a non-metabolizable compound that is not toxic to the bacteria. IPTG is also relatively cheap and easy to use. However, IPTG has some limitations for lab experiments. It is not suitable for use in mammalian cells and cannot be used to induce the expression of all genes. IPTG induction can also be variable and dependent on the growth conditions of the bacteria.
Future Directions
There are several future directions for the use of IPTG in molecular biology research. One area of research is the development of new inducers of gene expression that are more effective than IPTG. Another area of research is the use of IPTG in the study of gene regulation in other organisms. IPTG can also be used in the development of new therapeutic agents for the treatment of diseases that are caused by gene mutations.
Conclusion
IPTG is a widely used inducer of gene expression in molecular biology research. It is a non-toxic compound that is easy to use and relatively cheap. IPTG is used to induce the expression of recombinant proteins in E. coli and to study the regulation of gene expression in bacteria. IPTG has several advantages and limitations for lab experiments. There are several future directions for the use of IPTG in molecular biology research, including the development of new inducers of gene expression and the study of gene regulation in other organisms.
Synthesis Methods
IPTG is synthesized by reacting isopropylamine with p-tolylthioacetic acid in the presence of isobutyl chloroformate. The resulting product is then purified through recrystallization.
Scientific Research Applications
IPTG is widely used in molecular biology research as an inducer of gene expression. It is commonly used to induce the expression of recombinant proteins in E. coli. IPTG is also used to study the regulation of gene expression in bacteria and to screen for gene mutations.
properties
CAS RN |
19343-26-1 |
|---|---|
Product Name |
2-Propanol, 1-(isopropylamino)-3-(p-tolylthio)- |
Molecular Formula |
C13H21NOS |
Molecular Weight |
239.38 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfanyl-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H21NOS/c1-10(2)14-8-12(15)9-16-13-6-4-11(3)5-7-13/h4-7,10,12,14-15H,8-9H2,1-3H3 |
InChI Key |
UFMMREVRUKEYJK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(CNC(C)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(CNC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



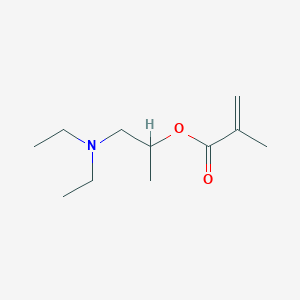
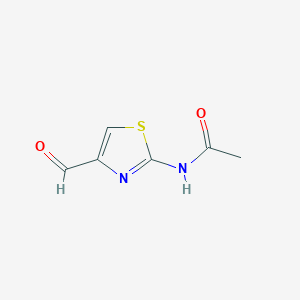
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)
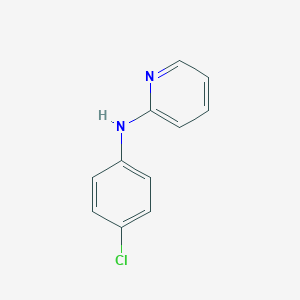
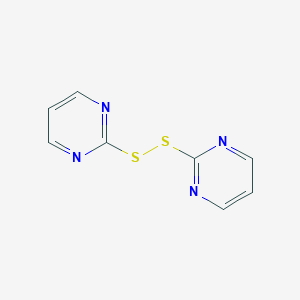
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)
